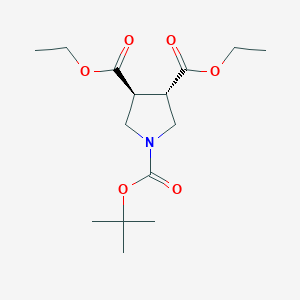

trans-N-Boc-pyrrolidine-3,4-dicarboxylic acid diethyl ester

CAS No.:

Cat. No.: VC13537688

Molecular Formula: C15H25NO6

Molecular Weight: 315.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H25NO6 |

|---|---|

| Molecular Weight | 315.36 g/mol |

| IUPAC Name | 1-O-tert-butyl 3-O,4-O-diethyl (3S,4S)-pyrrolidine-1,3,4-tricarboxylate |

| Standard InChI | InChI=1S/C15H25NO6/c1-6-20-12(17)10-8-16(14(19)22-15(3,4)5)9-11(10)13(18)21-7-2/h10-11H,6-9H2,1-5H3/t10-,11-/m1/s1 |

| Standard InChI Key | QVFYELHUZMOHPV-GHMZBOCLSA-N |

| Isomeric SMILES | CCOC(=O)[C@@H]1CN(C[C@H]1C(=O)OCC)C(=O)OC(C)(C)C |

| SMILES | CCOC(=O)C1CN(CC1C(=O)OCC)C(=O)OC(C)(C)C |

| Canonical SMILES | CCOC(=O)C1CN(CC1C(=O)OCC)C(=O)OC(C)(C)C |

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound’s IUPAC name, 1-O-tert-butyl 3-O,4-O-diethyl (3S,4S)-pyrrolidine-1,3,4-tricarboxylate, reflects its stereochemical precision. The pyrrolidine ring adopts a trans configuration at positions 3 and 4, with carboxylate groups at these positions esterified as ethyl esters. The Boc group at the nitrogen atom enhances solubility in organic solvents and prevents unwanted side reactions during synthetic modifications. The (3S,4S) stereochemistry is critical for interactions with biological targets, as evidenced by analogous pyrrolidine derivatives showing enantiomer-dependent activity in receptor binding assays .

Table 1: Comparative Analysis of Structurally Related Pyrrolidine Derivatives

Synthesis and Enantioselective Production

Conventional Synthetic Routes

The synthesis of trans-N-Boc-pyrrolidine-3,4-dicarboxylic acid diethyl ester typically begins with pyrrolidine-3,4-dicarboxylic acid. A three-step protocol involves:

-

Boc Protection: Reacting the amine group with di-tert-butyl dicarbonate to form the Boc-protected intermediate.

-

Esterification: Treating the dicarboxylic acid with ethanol in the presence of thionyl chloride or EDCI/HOBt to yield the diethyl esters .

-

Purification: Chromatographic separation to isolate the trans isomer, confirmed via NMR and mass spectrometry.

Chemoenzymatic Approaches

Rodriguez Sarmiento et al. demonstrated the use of lipases for kinetic resolution of racemic pyrrolidine diesters, achieving enantiomeric excesses >98% . This method employs Candida antarctica lipase B to selectively hydrolyze one ester group, enabling access to both (3R,4R) and (3S,4S) enantiomers. Such enzymatic strategies are pivotal for large-scale production of enantiopure intermediates for drug development .

Reactivity and Functionalization

Ester Hydrolysis and Amidation

The ethyl esters undergo hydrolysis under basic conditions (e.g., NaOH/EtOH) to generate dicarboxylic acids, which are subsequently coupled with amines using carbodiimide reagents to form amides . For example, reaction with benzylamine yields diamides that serve as precursors for spirocyclic lactams .

Boc Deprotection

Treatment with trifluoroacetic acid (TFA) in dichloromethane removes the Boc group, exposing the secondary amine for further alkylation or acylation . This step is essential in peptide synthesis, where the free amine participates in solid-phase coupling reactions.

Mitsunobu Cyclization

Intramolecular Mitsunobu reactions facilitate the formation of spirocyclic structures. For instance, reacting the hydroxyethyl ester derivative with diethyl azodicarboxylate (DEAD) and triphenylphosphine generates a five-membered lactam ring, a key motif in protease inhibitors .

Applications in Pharmaceutical Research

Enzyme Inhibitors

The compound’s rigid pyrrolidine scaffold mimics transition states in enzymatic reactions. Derivatives have shown inhibitory activity against metalloproteinases (MMPs) and receptor tyrosine kinases (RTKs), making them candidates for cancer therapy . For example, spirocyclic lactams derived from this compound exhibit IC₅₀ values <100 nM against MMP-2 and MMP-9 .

Toll-Like Receptor (TLR) Modulators

Patent literature discloses pyrrolidine dicarboxylates as TLR2 agonists or antagonists. Substitution patterns on the pyrrolidine ring influence binding affinity; the trans-dielectronic effect of the carboxylates enhances interactions with TLR2’s leucine-rich repeat domain . Such modulators are being explored for immunotherapy and autoimmune disease treatment .

Comparative Analysis with Structural Analogs

Boc vs. Other Protecting Groups

Compared to acetyl or benzyl groups, the Boc moiety offers superior stability under basic conditions and facile removal under mild acidic conditions. This contrasts with cis-N-Boc-pyrrolidine-3,4-dicarboxylates, where steric hindrance reduces reactivity toward nucleophiles .

Impact of Stereochemistry

The (3S,4S) configuration confers higher metabolic stability than cis isomers, as demonstrated in pharmacokinetic studies of related kinase inhibitors . Molecular docking simulations reveal that the trans geometry aligns better with ATP-binding pockets in RTKs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume